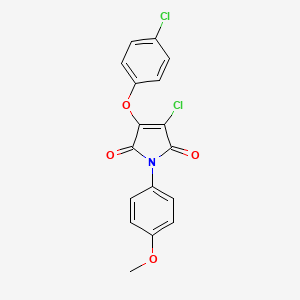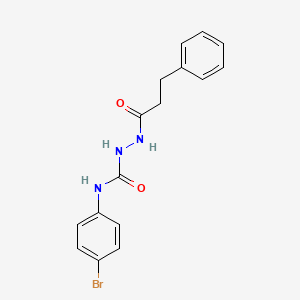
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a chemical compound that has been extensively studied due to its potential applications in scientific research. CPDD is a pyrrole derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it an important tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its ability to bind to specific proteins and enzymes, thereby inhibiting their activity. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to bind to the active site of protein kinase C, preventing it from phosphorylating its target proteins. Similarly, 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to bind to the DNA-binding domain of NF-κB, preventing it from binding to its target genes and activating their transcription.
Biochemical and Physiological Effects:
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins, thereby allowing researchers to investigate their roles in various biological processes. However, one limitation of using 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research involving 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. One area of interest is the development of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione analogs that exhibit improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione.
Synthesemethoden
The synthesis of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves the reaction of 4-chlorophenol with 4-methoxyphenylacetic acid to form 4-(4-methoxyphenyl)phenol. The resulting compound is then reacted with 3-chloro-1,2-propanediol in the presence of a base to form 3-chloro-4-(4-methoxyphenyl)phenoxypropan-1-ol. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been used extensively in scientific research due to its ability to inhibit the activity of various enzymes and proteins. For example, 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in a wide range of cellular processes, including cell growth and differentiation. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the immune response.
Eigenschaften
IUPAC Name |
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-12-8-4-11(5-9-12)20-16(21)14(19)15(17(20)22)24-13-6-2-10(18)3-7-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXHYTFQOBWDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)

![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)
![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)

![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)

